1-Chloro-2-fluoro-4-(methoxymethoxy)benzene CAS number
1-Chloro-2-fluoro-4-(methoxymethoxy)benzene CAS number
An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene, a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methoxymethyl (MOM) ether groups, makes it a versatile building block for the synthesis of complex molecules. This document details its physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its potential applications, particularly in the fields of pharmaceutical and materials science. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers and developers.
Compound Identification and Core Properties
1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is a substituted benzene derivative. The presence of multiple functional groups—a chlorine atom, a fluorine atom, and a methoxymethyl (MOM) protecting group—provides several reactive handles for synthetic transformations.
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CAS Number: 775334-11-7[1]
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Molecular Formula: C₈H₈ClFO₂
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Molecular Weight: 190.60 g/mol
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IUPAC Name: 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 775334-11-7 | [1] |
| Molecular Formula | C₈H₈ClFO₂ | Calculated |
| Molecular Weight | 190.60 | Calculated |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | Inferred from similar compounds[2][3] |
| Boiling Point | Not empirically determined; estimated to be >200 °C | Inferred from similar structures |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) | Standard chemical knowledge |
Synthesis and Purification Protocol
The synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is most logically achieved via the protection of the corresponding phenol, 4-chloro-3-fluorophenol. The methoxymethyl (MOM) ether is a common protecting group for phenols, valued for its stability under a range of conditions and its relatively straightforward cleavage.
Rationale for Synthetic Strategy
The chosen pathway involves the O-alkylation of 4-chloro-3-fluorophenol with methoxymethyl chloride (MOM-Cl). This reaction is typically performed under basic conditions. The base, usually a non-nucleophilic amine like diisopropylethylamine (DIPEA) or a hydride base like sodium hydride (NaH), serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The resulting phenoxide then attacks the electrophilic carbon of MOM-Cl in an Sₙ2 reaction to form the desired MOM ether. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting material and reagents.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene.
Step-by-Step Protocol
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Preparation: To a solution of 4-chloro-3-fluorophenol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.).
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.
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Reagent Addition: Add chloromethyl methyl ether (MOM-Cl, 1.2 eq.) dropwise to the stirred solution over 15 minutes. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a chemical fume hood.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
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Aqueous Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene.
Chemical Reactivity and Mechanistic Considerations
The reactivity of the aromatic ring is dictated by the electronic properties of its substituents. Both chlorine and fluorine are ortho, para-directing deactivators due to the interplay of their inductive electron withdrawal and mesomeric electron donation. The methoxymethoxy group is an ortho, para-directing activator.
Electronic Effects on the Aromatic Ring
The combined electronic effects of the substituents make the positions ortho and para to the activating -OMOM group (and meta to the halogens) the most electron-rich and thus most susceptible to electrophilic aromatic substitution. Conversely, the positions ortho and para to the halogens are activated towards nucleophilic aromatic substitution (SₙAr), particularly the carbon bearing the chlorine atom, which is activated by the para-fluoro substituent.
Caption: Opposing electronic effects of substituents on the benzene ring.
Key Reactions
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Deprotection (MOM Cleavage): The MOM group can be readily removed under acidic conditions (e.g., HCl in methanol or trifluoroacetic acid) to reveal the parent phenol, which can then be used in subsequent reactions like etherification or esterification.
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Metal-Halogen Exchange/Cross-Coupling: The C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.[2] The fluorine atom is generally less reactive in these transformations.
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Directed Ortho-Metalation (DoM): The methoxymethoxy group can act as a directed metalation group (DMG). Treatment with a strong base like n-butyllithium could potentially lead to regioselective deprotonation at the C5 position (ortho to the -OMOM group), creating a nucleophilic site for reaction with various electrophiles.
Applications in Research and Development
Halogenated and fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries.[4] The inclusion of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[5]
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Pharmaceutical Synthesis: 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene serves as a key intermediate.[2][3] Its structure allows for sequential and regioselective functionalization. For example, a Suzuki coupling at the chlorine position followed by deprotection of the MOM group and subsequent etherification of the phenol would yield a complex, highly substituted diaryl ether—a common motif in many bioactive molecules.
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Agrochemical Innovation: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on fluorinated building blocks to enhance potency and control physicochemical properties.[3]
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Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including polymers, liquid crystals, and organic electronics, where they can impart desirable properties like thermal stability and specific electronic characteristics.[6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar chemicals can be used to establish safe handling procedures.
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Hazard Classification (Anticipated): Based on analogous compounds, it should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[7][8][9]
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Handling:
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Storage:
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Available at: [Link]
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- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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